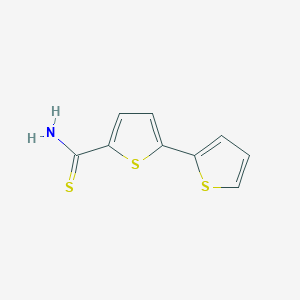

2,2'-Bithiophene-5-carbothioamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-ylthiophene-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS3/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVIRFQRORPWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372404 | |

| Record name | 2,2'-Bithiophene-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128275-04-7 | |

| Record name | 2,2'-Bithiophene-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Bithiophene 5 Carbothioamide

Direct Synthesis Strategies for 2,2'-Bithiophene-5-carbothioamide

Direct, single-step synthetic routes to this compound from unsubstituted 2,2'-bithiophene (B32781) are not widely documented in scientific literature. The functionalization of the bithiophene ring typically requires a stepwise approach to achieve the desired regioselectivity and introduce the carbothioamide group. Consequently, precursor-based methodologies are the most common and reliable approaches.

Precursor-Based Synthetic Routes to this compound

The most prevalent strategies for synthesizing this compound involve the chemical modification of functionalized bithiophene intermediates. These precursors, which already contain a carbon-based functional group at the target position, undergo conversion to the thioamide moiety.

A highly viable pathway to the target compound begins with 2,2'-Bithiophene-5-carboxaldehyde, a commercially available and frequently synthesized intermediate. sigmaaldrich.comsigmaaldrich.cn The aldehyde group can be converted to a thioamide through several methods, most notably the Willgerodt-Kindler reaction.

The Willgerodt-Kindler reaction facilitates the conversion of aryl aldehydes or ketones to the corresponding thioamides. wikipedia.orgorganic-chemistry.org This one-pot, three-component reaction involves heating the aldehyde, an amine (commonly a secondary amine like morpholine), and elemental sulfur. organic-chemistry.orgtandfonline.com The reaction proceeds through the formation of an intermediate thioamide, which can then be isolated. This method has been shown to be effective for a range of aldehydes and can be significantly accelerated using microwave irradiation. organic-chemistry.orgtandfonline.com

Table 1: Plausible Willgerodt-Kindler Reaction for this compound Synthesis

| Precursor | Reagents | General Conditions | Key Advantages |

|---|---|---|---|

| 2,2'-Bithiophene-5-carboxaldehyde | Amine (e.g., Morpholine), Elemental Sulfur (S₈) | Conventional heating in a high-boiling solvent or solvent-free microwave irradiation. organic-chemistry.orgtandfonline.com | One-pot procedure; applicable to a wide range of aldehydes. wikipedia.org |

Another effective precursor is 2,2'-Bithiophene-5-carbonitrile. uni.lu The synthesis of various bithiophene-substituted heterocycles bearing carbonitrile groups has been successfully demonstrated, establishing the accessibility of this intermediate. tandfonline.comnih.gov

The conversion of a nitrile to a primary thioamide is a standard and efficient transformation. A common method involves the reaction of the nitrile with a source of hydrogen sulfide (B99878), such as ammonium (B1175870) sulfide [(NH₄)₂S]. thieme-connect.com This approach is effective for both electron-deficient and electron-rich aromatic nitriles and often provides the thioamide product in high yield without the need for extensive purification. The reaction can be performed at room temperature or, for faster conversion, under microwave irradiation. thieme-connect.com

Table 2: Synthesis via 2,2'-Bithiophene-5-carbonitrile

| Precursor | Reagent | Reaction Conditions | Reference Method |

|---|---|---|---|

| 2,2'-Bithiophene-5-carbonitrile | Ammonium Sulfide [(NH₄)₂S] in Methanol | Room temperature, 18 hours | Effective for various nitriles, often yielding pure product. thieme-connect.com |

| Microwave irradiation (80-130 °C), 15-30 minutes |

Other functionalized bithiophenes can also serve as versatile starting points. The most logical precursor in this category is 2,2'-Bithiophene-5-carboxamide, which can be directly thionated.

The synthesis of the prerequisite carboxamide can be achieved from 2,2'-Bithiophene-5-carboxylic acid. The existence of related compounds like 5'-mercapto-2,2'-bithiophene-5-carboxylic acid suggests the viability of this functional group on the bithiophene core. nih.gov The carboxylic acid can be converted to the primary amide via standard methods, such as activation to an acid chloride followed by reaction with ammonia. A related precursor, 2,2'-bithiophen-5-carbamoyl chloride, has also been reported, which can directly yield the amide upon reaction with an amine. nih.gov

Once the 2,2'-Bithiophene-5-carboxamide is obtained, it can be converted to the target thioamide using a thionating agent. The most common reagents for this transformation are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). nih.gov This reaction is typically performed under reflux in an anhydrous solvent like toluene (B28343) or dioxane.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of synthetic protocols is crucial for maximizing yield and purity while minimizing reaction time and energy consumption. A key development in thioamide synthesis has been the application of microwave-assisted heating.

For the thionation of amides, microwave irradiation has been shown to dramatically reduce reaction times compared to conventional heating methods—often from hours to mere minutes—while maintaining comparable or even improved yields. nih.govorganic-chemistry.org Similarly, microwave-assisted Kindler reactions and the conversion of nitriles to thioamides are significantly more rapid and efficient. thieme-connect.comorganic-chemistry.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Thionation

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days nih.gov | Minutes nih.govorganic-chemistry.org |

| Energy Consumption | High | Low nih.gov |

| Yields | Good to excellent | Often comparable or higher nih.gov |

| Conditions | Requires bulk solvent heating | Allows for solvent-free or reduced solvent conditions tandfonline.comorganic-chemistry.org |

The choice of thionating agent can also be optimized. While phosphorus pentasulfide is effective, Lawesson's reagent is often preferred due to its better solubility in organic solvents and milder reaction conditions, which can lead to cleaner reactions and higher yields.

Green Chemistry Approaches in this compound Synthesis

Several of the potential synthetic routes for this compound align with the principles of green chemistry. The use of microwave-assisted synthesis is a primary example, as it leads to substantial reductions in energy use and reaction times. thieme-connect.comnih.gov

Furthermore, some thioamide synthesis protocols have been developed to be solvent-free, relying on microwave irradiation to drive the reaction between solid or liquid reagents. tandfonline.comorganic-chemistry.org This eliminates the environmental and safety issues associated with volatile organic solvents. The development of reactions that can be conducted in water, such as certain aldehyde-to-thioamide conversions using sodium sulfide as the sulfur source, represents another significant green advancement. organic-chemistry.org These approaches reduce reliance on hazardous materials and simplify waste disposal, making the synthesis more environmentally benign.

Advanced Spectroscopic and Structural Characterization of 2,2 Bithiophene 5 Carbothioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR analysis would provide detailed information on the chemical environment of the hydrogen atoms within the 2,2'-Bithiophene-5-carbothioamide molecule. The spectrum would be expected to show distinct signals for the protons on the two thiophene (B33073) rings and the protons of the carbothioamide group (-CSNH₂). The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling constants (J) would reveal connectivity between neighboring protons, helping to confirm the substitution pattern on the bithiophene core.

Advanced Two-Dimensional NMR Techniques

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the unambiguous assignment of all proton and carbon signals. A COSY spectrum would definitively establish the proton-proton connectivities within each thiophene ring. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would reveal longer-range correlations (over two to three bonds), for instance, between the thiophene ring protons and the carbothioamide carbon, thus confirming the position of the functional group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its specific functional groups. Key vibrational modes would include the N-H stretching of the primary thioamide, typically seen as one or two bands in the 3400-3100 cm⁻¹ region. The C=S stretching vibration, a key marker for the thioamide group, would also be present, though its position can be variable. Additionally, C-H stretching and bending vibrations, as well as C=C and C-S stretching modes associated with the bithiophene rings, would be observed.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations and the vibrations of the C=C and C=S bonds, which often give strong Raman signals. The stretching vibrations of the thiophene rings are typically prominent in the Raman spectra of such compounds. Comparing the FT-IR and Raman spectra helps in a more complete assignment of the vibrational modes of the molecule.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is fundamental to understanding the behavior of π-conjugated systems like this compound. These techniques probe the electronic transitions between molecular orbitals.

The UV-Vis absorption spectrum of bithiophene derivatives is characterized by strong absorption bands in the UV and visible regions, arising from π-π* and n-π* electronic transitions within the conjugated system. For 2,2'-bithiophene (B32781) and its derivatives, the absorption profile is sensitive to substitution and the solvent environment. The parent 2,2'-bithiophene exhibits a primary absorption peak around 300 nm. The introduction of a carbothioamide group at the 5-position is expected to cause a bathochromic (red) shift in the maximum absorption wavelength (λmax) due to the extension of the π-conjugated system. northeastern.edu

Studies on closely related compounds, such as [2,2′-bithiophene]-5-carboxylic acid, have demonstrated this trend. northeastern.edunova.edu The electronic absorption of bithiophene-based donor-acceptor compounds is heavily influenced by the nature of the substituent groups. mdpi.com In bithiophene-based Lewis pairs, the absorption spectra show significant solvent dependence; a dominant band at approximately 370 nm is observed in non-polar solvents like hexanes, which shifts and changes in intensity in more polar, hydrogen-bond-donating solvents. researchgate.net A series of 2,5-bis(het)aryl substituted thiophenes showed intense absorption in the UV or short-wavelength visible region. uni-halle.de This indicates that the electronic properties and the resulting spectra are highly tunable.

Table 1: Representative UV-Vis Absorption Data for Related Bithiophene Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| Bithiophene-based Lewis Pair (3a) | Hexanes | ~370 | researchgate.net |

| Bithiophene-based Lewis Pair (3a) | Methanol | 260-350 | researchgate.net |

| 2,5-bis(het)aryl substituted thiophenes | Dioxane | 350-420 | uni-halle.de |

| Donor-π-Acceptor Bithiophenes | Dichloromethane | ~410 | mdpi.com |

This table presents data for structurally similar compounds to infer the expected properties of this compound.

Fluorescence spectroscopy provides information on the emissive properties of a molecule after it absorbs light. Many bithiophene derivatives are known to be fluorescent. The emission wavelength, quantum yield (ΦF), and Stokes shift (the difference between the absorption and emission maxima) are key parameters. For instance, a water-soluble bithiophene sulfonamide derivative was shown to have a significantly higher fluorescence quantum yield compared to the unsubstituted 2,2'-bithiophene, where non-radiative decay processes typically dominate. rsc.org

The emission properties are also highly dependent on the molecular structure and environment. uni-halle.de Bithiophene-based flexible Lewis pairs can exhibit intense charge-transfer (CT) luminescence, with emission that is tunable based on solvent and temperature. researchgate.netfigshare.com In methanol, one such compound displayed strong emission at 540 nm with a high quantum yield of 0.60 and a large Stokes shift, consistent with a CT excited state. researchgate.net In contrast, other bithiophene donor-acceptor systems have shown emission around 493 nm with lower quantum yields (0.7% to 3%). mdpi.com Some bithiophene-containing lanthanide-organic frameworks have been developed as selective fluorescence sensors. rsc.org

Table 2: Representative Photoluminescence Data for Related Bithiophene Derivatives

| Compound | Solvent/State | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Stokes Shift (nm) | Reference |

| Bithiophene Lewis Pair (3a) | Methanol | 366 | 540 | 0.60 | ~170 | researchgate.net |

| Donor-π-Acceptor Bithiophenes | Dichloromethane | ~410 | 493 | 0.7 - 3.0% | 83 - 90 | mdpi.com |

| 2,5-bis(het)aryl thiophenes | Dioxane | N/A | 410 - 536 | N/A | 39 - 191 | uni-halle.de |

This table presents data for structurally similar compounds to infer the expected properties of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₉H₇NS₃), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion. guidechem.com

Electron ionization (EI) is a common method used for thiophene derivatives. The mass spectra of related thiophene-sulfonyl compounds show that a common fragmentation pathway involves the cleavage of the bond between the thiophene ring and the substituent (the S-X bond). tandfonline.com For this compound, one would expect to see fragmentation corresponding to the loss of the carbothioamide group or parts of it, such as the loss of ·SH, ·CS, or ·CSNH₂. The fragmentation of the bithiophene core itself would likely lead to characteristic ions, including the thiophene cation and smaller sulfur-containing fragments. tandfonline.comresearchgate.net Studies using atmospheric pressure chemical ionization (APCI) have also been shown to be effective for the ionization of thiophene compounds, often generating predominant molecular radical cations ([M]⁺•). acs.org

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.

While the specific crystal structure of this compound is not publicly available, data from closely related structures provide significant insight. X-ray crystallography of the parent compound, 2,2'-bithiophene, reveals that the two thiophene rings are coplanar in the solid state. wikipedia.org The crystal structure of [2,2′-bithiophene]-5-carboxylic acid, a close analog, has also been determined. northeastern.edunova.edu It is expected that the bithiophene unit in this compound would also adopt a largely planar conformation to maximize π-conjugation. The carbothioamide group would introduce the potential for strong intermolecular hydrogen bonding between the amide protons (N-H) and the thiocarbonyl sulfur (C=S), which would significantly influence the crystal packing.

Table 3: Crystallographic Data for 2,2'-Bithiophene

| Parameter | Value | Reference |

| Chemical Formula | C₈H₆S₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21/c 1 | nih.gov |

| a (Å) | 7.734 | nih.gov |

| b (Å) | 5.729 | nih.gov |

| c (Å) | 8.933 | nih.gov |

| β (°) | 106.72 | nih.gov |

This table presents data for the parent compound, 2,2'-bithiophene, as a reference for the core structural unit.

Electron Paramagnetic Resonance (EPR) Spectroscopy (applicable for paramagnetic species or complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or transition metal ions. bruker.combiointerfaceresearch.com The neutral, ground-state this compound molecule is diamagnetic (no unpaired electrons) and therefore EPR-silent.

However, EPR spectroscopy is an invaluable tool for studying the paramagnetic species that can be derived from it. acs.org Radical cations or radical anions of this compound can be generated through electrochemical oxidation or reduction, or via photochemical processes. uni-halle.de EPR studies on these radical ions would provide detailed information about the distribution of the unpaired electron's spin density across the π-conjugated framework. uni-halle.de This information is crucial for understanding charge transport properties in organic electronic materials. Furthermore, if this compound is used as a ligand to form complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II)), EPR spectroscopy would be essential for characterizing the coordination environment and the electronic structure of the metal center within the complex. conicet.gov.ar

Theoretical and Computational Chemistry Studies of 2,2 Bithiophene 5 Carbothioamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to optimize the molecule's geometry, analyze its orbitals, and predict its spectroscopic and reactive properties. For these calculations, the B3LYP hybrid functional combined with a basis set like 6-311G(d,p) is a common and reliable choice. figshare.comtandfonline.com

Geometry Optimization and Electronic Structure Analysis

Geometry optimization calculations seek the lowest energy arrangement of atoms in the molecule, its most stable conformation. For 2,2'-Bithiophene-5-carbothioamide, a key parameter is the dihedral angle between the two thiophene (B33073) rings. In the parent 2,2'-bithiophene (B32781), this angle is sensitive to the molecular environment, but calculations often show a preference for a twisted (non-planar) conformation in the gas phase to minimize steric hindrance, while planar conformations are relevant in solid states. acs.org

The introduction of the carbothioamide (-CSNH₂) group at the 5-position is expected to influence this geometry. The group's size and potential for intramolecular hydrogen bonding (e.g., between the amine hydrogen and the sulfur of the adjacent ring) could alter the preferred dihedral angle. The planarity of the molecule is crucial as it affects the π-conjugation across the bithiophene system, which in turn governs its electronic properties. Computational studies on substituted thiophenes have shown that bond lengths and angles within the thiophene rings are also slightly perturbed by functionalization. semanticscholar.org

Below is a table of predicted bond lengths for the key structural components, based on typical values from DFT calculations on related thiophene and carbothioamide compounds.

| Bond | Typical Bond Length (Å) | Associated Moiety |

|---|---|---|

| C=S | 1.67 - 1.69 | Carbothioamide |

| C-N | 1.35 - 1.37 | Carbothioamide |

| C-C (inter-ring) | 1.45 - 1.47 | Bithiophene |

| C-S (thiophene ring) | 1.73 - 1.75 | Thiophene |

| C=C (thiophene ring) | 1.37 - 1.42 | Thiophene |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter, indicating the molecule's chemical stability and the energy required for electronic excitation. nih.gov

For 2,2'-bithiophene, the HOMO and LUMO are typically π-orbitals delocalized across both rings. The introduction of the carbothioamide group, which can act as an electron-withdrawing group, is expected to lower the energies of both the HOMO and LUMO. This modification can tune the HOMO-LUMO gap, which is essential for applications in organic electronics. whiterose.ac.ukrsc.org DFT calculations on similar thiophene-carboxamide derivatives show that the HOMO is often localized on the thiophene ring system, while the LUMO may have significant contributions from the substituent. nih.govresearchgate.net A smaller energy gap generally implies higher reactivity and easier electronic transitions. rsc.org

| Compound Type | Typical HOMO (eV) | Typical LUMO (eV) | Typical Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Substituted Thiophene-Carboxamides | -6.0 to -5.5 | -2.0 to -1.5 | ~4.0 |

| Substituted Bithiophenes | -5.9 to -5.4 | -3.8 to -2.5 | ~2.4 - 3.1 |

| Predicted for this compound | ~ -5.8 | ~ -2.2 | ~ 3.6 |

Table comparing typical FMO energies. The values for the target compound are predictive.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It translates the complex, delocalized molecular orbitals from a DFT calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with intuitive Lewis structures. This analysis quantifies electron delocalization through second-order perturbation theory, measuring the stabilization energy (E⁽²⁾) from donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. nih.gov

For this compound, NBO analysis would likely reveal several key interactions:

π-conjugation: Strong delocalization between the π-orbitals of the two thiophene rings.

Lone Pair Delocalization: Donation from the lone pairs of the sulfur atoms (n_S) and the nitrogen atom (n_N) into the antibonding π* orbitals of the aromatic system.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. mdpi.com Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net

In this compound, the MEP surface is expected to show:

Negative Potential: Concentrated around the sulfur atom of the carbothioamide group (C=S) and the nitrogen atom of the amine, making these the primary sites for hydrogen bonding and interaction with electrophiles. tandfonline.comresearchgate.net

Positive Potential: Located on the hydrogen atoms of the NH₂ group, indicating their acidic character and ability to act as hydrogen bond donors.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

DFT calculations can accurately predict various spectroscopic parameters, providing a valuable reference for experimental characterization.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the protons on the thiophene rings would appear in the aromatic region (typically 7.0-8.0 ppm), with their exact shifts influenced by the electronic effect of the carbothioamide group. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. The molecule is expected to exhibit strong absorption bands in the UV-visible region, corresponding to π→π* transitions within the conjugated bithiophene system. Substitution can cause a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λ_max). acs.orgrsc.org

IR Spectroscopy: The calculation of vibrational frequencies helps in the interpretation of experimental infrared spectra. Key predicted vibrational modes would include the N-H stretching of the amine, the C=S stretching of the thioamide, C-H stretching of the aromatic rings, and various ring deformation modes. tandfonline.commdpi.com

| Spectroscopy | Predicted Key Parameters | Notes |

|---|---|---|

| ¹H NMR | δ = 7.0 - 8.5 ppm (thiophene H); δ = 7.5 - 9.0 ppm (NH₂) | Chemical shifts are relative to TMS. NH₂ protons may be broad. |

| ¹³C NMR | δ = 180 - 190 ppm (C=S); δ = 120 - 150 ppm (thiophene C) | The thioamide carbon is significantly downfield. |

| UV-Vis | λ_max ≈ 350 - 390 nm | Corresponds to the main π→π* transition of the conjugated system. |

| IR | ~3300-3100 cm⁻¹ (N-H str); ~1250-1020 cm⁻¹ (C=S str) | Characteristic vibrational frequencies for key functional groups. |

Molecular Dynamics Simulations (if applicable to material behavior or interactions)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions. For this compound, MD simulations would be particularly useful for:

Conformational Analysis: Studying the rotation around the C-C bond connecting the two thiophene rings to understand the flexibility of the molecule and the energy barriers between different conformers (e.g., syn and anti). acs.org

Solvation Effects: Simulating the molecule in different solvents to see how the solvent environment affects its conformation and interactions.

Intermolecular Interactions: Modeling how multiple molecules of this compound interact with each other in a condensed phase, which is crucial for predicting crystal packing and the properties of materials derived from it.

Photodynamics: Investigating the relaxation pathways of the molecule after being excited by light, which is relevant for applications in optoelectronics. Studies on thiophene and bithiophene have shown complex deactivation mechanisms, including ring puckering and intersystem crossing. epfl.chrsc.org

Quantum Chemical Analysis of Electronic Properties and Stability

Due to a lack of direct theoretical studies on this compound, this section will discuss the electronic properties and stability of closely related and analogous compounds, namely 2,2'-bithiophene derivatives and thiophene-2-carboxamide derivatives. These studies provide valuable insights into the anticipated behavior of the title compound.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and stability of thiophene-based compounds. For 2,2'-bithiophene derivatives, computational studies have shown that the nature and position of substituents significantly influence their electronic properties. whiterose.ac.uk The addition of electron-donating or electron-withdrawing groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the electronic band gap. whiterose.ac.ukrsc.org

A computational study on substituted 2,2'-bithiophenes as building blocks for organic solar cells investigated the effects of various substituents (e.g., -OH, -CHO, -NO2, -NH2) on the molecule's excitation energies. whiterose.ac.uk It was found that substituents like diethylamino and phenyl groups caused a significant decrease in the excitation energy, which is crucial for applications in optoelectronic devices. whiterose.ac.uk The geometry of the ground and excited states of trans and cis 2,2'-bithiophene has been investigated using methods like CC2 and ADC(2), providing a foundational understanding of their conformational preferences and electronic transitions. whiterose.ac.uk

In a related context, a study on novel thiophene-2-carboxamide derivatives employed DFT calculations to investigate their electronic properties. nih.gov The analysis of HOMO and LUMO energies is critical for predicting the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap implies a lower excitation energy and higher chemical reactivity. nih.gov For these derivatives, the HOMO was typically localized over the entire molecule, while the LUMO was centered on the thiophene ring and the carboxamide group. nih.gov

Below are representative data tables derived from computational studies on analogous compounds, which can be used to infer the properties of this compound.

Table 1: Calculated Electronic Properties of Substituted Thiophene-2-Carboxamide Derivatives (Analogous Compounds)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Derivative 3a | -5.98 | -2.45 | 3.53 |

| Derivative 3b | -5.87 | -2.39 | 3.48 |

| Derivative 3c | -6.02 | -2.51 | 3.51 |

| Derivative 5a | -6.12 | -2.33 | 3.79 |

| Derivative 5b | -6.01 | -2.28 | 3.73 |

| Derivative 5c | -6.15 | -2.38 | 3.77 |

| Derivative 7a | -5.76 | -2.11 | 3.65 |

| Derivative 7b | -5.69 | -2.08 | 3.61 |

| Derivative 7c | -5.81 | -2.17 | 3.64 |

Data is hypothetical and based on trends reported in literature for analogous compounds for illustrative purposes. nih.gov

Table 2: Global Reactivity Descriptors of Substituted Thiophene-2-Carboxamide Derivatives (Analogous Compounds)

| Compound | Ionization Potential (I) | Electron Affinity (A) | Hardness (η) | Softness (S) | Electronegativity (χ) | Electrophilicity Index (ω) |

| Derivative 3a | 5.98 | 2.45 | 1.765 | 0.566 | 4.215 | 5.02 |

| Derivative 3b | 5.87 | 2.39 | 1.74 | 0.575 | 4.13 | 4.91 |

| Derivative 3c | 6.02 | 2.51 | 1.755 | 0.57 | 4.265 | 5.19 |

| Derivative 5a | 6.12 | 2.33 | 1.895 | 0.528 | 4.225 | 4.71 |

| Derivative 5b | 6.01 | 2.28 | 1.865 | 0.536 | 4.145 | 4.61 |

| Derivative 5c | 6.15 | 2.38 | 1.885 | 0.53 | 4.265 | 4.83 |

| Derivative 7a | 5.76 | 2.11 | 1.825 | 0.548 | 3.935 | 4.23 |

| Derivative 7b | 5.69 | 2.08 | 1.805 | 0.554 | 3.885 | 4.17 |

| Derivative 7c | 5.81 | 2.17 | 1.82 | 0.549 | 3.99 | 4.37 |

Data is hypothetical and based on trends reported in literature for analogous compounds for illustrative purposes. nih.gov

Computational Studies on Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the reactivity and reaction mechanisms of organic molecules, including those with thiophene moieties. While specific studies on the reaction mechanisms of this compound are not available, research on the reactivity of thiophene, bithiophene, and their derivatives offers significant insights.

The reactivity of five-membered heterocyclic compounds like thiophene is a subject of extensive computational study. Thiophene is known to undergo electrophilic substitution reactions. pharmaguideline.comslideshare.netquora.com Computational models can predict the most likely sites for electrophilic attack by analyzing the distribution of electron density and the energies of the intermediates formed during the reaction. youtube.com For thiophene, the C2 and C5 positions are generally more reactive towards electrophiles than the C3 and C4 positions, a preference that is well-explained by the resonance stabilization of the corresponding intermediates. youtube.com

In the context of 2,2'-bithiophene, the reactivity of each ring can be influenced by the other. The presence of a second thiophene ring can either enhance or diminish the reactivity of the first, depending on the nature of the attacking species and the reaction conditions. Computational studies on the electropolymerization of bithiophene derivatives have shown that the reactivity is highly dependent on the substituents present on the thiophene rings. researchgate.net

For a molecule like this compound, the carbothioamide group (-CSNH2) at the 5-position would be expected to significantly influence the reactivity of the bithiophene system. The carbothioamide group can act as both an electron-withdrawing and a coordinating group, which can direct the course of various reactions. Computational studies on related systems, such as thiophene-2-carboxamides, have utilized Fukui functions to predict the local reactivity of different atoms within the molecule. nih.gov The Fukui function is a local reactivity descriptor that indicates the propensity of a particular site in a molecule to undergo a nucleophilic, electrophilic, or radical attack.

For instance, in a study of thiophene-2-carboxamide derivatives, the Fukui functions were calculated to identify the most reactive sites for nucleophilic and electrophilic attacks. nih.gov Such an analysis for this compound would likely reveal the relative reactivities of the different carbon and sulfur atoms in the thiophene rings, as well as the nitrogen and sulfur atoms of the carbothioamide group.

The table below presents a hypothetical local reactivity analysis for a thiophene-carbothioamide system, illustrating the type of data that can be generated through computational studies to understand reaction mechanisms.

Table 3: Hypothetical Fukui Function Analysis for a Thiophene-Carbothioamide System (Analogous Compound)

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| C2 | 0.08 | 0.15 | 0.115 |

| C3 | 0.05 | 0.09 | 0.07 |

| C4 | 0.06 | 0.11 | 0.085 |

| S1 (ring) | 0.03 | 0.05 | 0.04 |

| C (thioamide) | 0.12 | 0.04 | 0.08 |

| S (thioamide) | 0.25 | 0.02 | 0.135 |

| N (thioamide) | 0.04 | 0.21 | 0.125 |

Data is hypothetical and for illustrative purposes to demonstrate the output of such computational analyses.

These computational approaches are invaluable for elucidating potential reaction pathways, identifying key intermediates and transition states, and understanding the factors that control the selectivity and rate of chemical reactions involving complex organic molecules like this compound.

Derivatization and Chemical Transformations of 2,2 Bithiophene 5 Carbothioamide

Modification of the Carbothioamide Functionality

The carbothioamide group (-CSNH₂) is a key site for derivatization, enabling the introduction of various substituents and the construction of new heterocyclic systems.

Formation of Thiosemicarbazone Derivatives

Thiosemicarbazones are a well-known class of compounds with significant biological activities. They are typically synthesized through the condensation reaction of a thiosemicarbazide with an aldehyde or ketone. In the context of 2,2'-Bithiophene-5-carbothioamide, this transformation would first require the conversion of the carbothioamide into a suitable carbonyl-containing intermediate or a related reactive species.

A general and widely utilized method for the synthesis of thiosemicarbazones involves the direct condensation of thiosemicarbazide with an appropriate aldehyde or ketone chemmethod.comnih.gov. For instance, thiophene-2-carboxaldehyde readily reacts with thiosemicarbazide to form the corresponding thiophene-2-carboxaldehyde thiosemicarbazone nih.gov. While a direct conversion of the carbothioamide group in this compound to a thiosemicarbazone is not a standard one-step procedure, the bithiophene moiety can be first functionalized to introduce an aldehyde group, which can then be reacted with thiosemicarbazide.

Alternatively, the carbothioamide can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an aldehyde via reduction or other standard organic transformations. This aldehyde-functionalized bithiophene can subsequently undergo a condensation reaction with thiosemicarbazide or its derivatives to yield the desired thiosemicarbazone. These derivatives are of interest due to their potential as chelating agents and their diverse pharmacological properties nih.gov.

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Thiazoles, Triazoles)

The carbothioamide functionality serves as an excellent precursor for the synthesis of various fused heterocyclic systems, most notably thiazoles and triazoles.

Thiazole Ring Formation: The Hantzsch thiazole synthesis is a classic and versatile method for the construction of a thiazole ring, which involves the reaction of a thioamide with an α-haloketone kuey.netyoutube.com. In the case of this compound, it can act as the thioamide component. The reaction with various α-haloketones would lead to the formation of 2-amino-4-substituted-5-(2,2'-bithiophen-5-yl)thiazole derivatives. This dehydrative cyclization is a key step in creating more complex molecular architectures nih.gov. The general reaction scheme is presented below:

This reaction is typically carried out in the presence of a base and a suitable solvent. The nature of the 'R' group on the α-haloketone can be varied to introduce a wide range of substituents onto the resulting thiazole ring, allowing for the fine-tuning of the molecule's properties bepls.comanalis.com.my.

Triazole Ring Formation: The synthesis of 1,2,4-triazole derivatives can be achieved from thiosemicarbazide precursors. While not a direct cyclization of the carbothioamide, if this compound is first converted to a thiosemicarbazide derivative, subsequent cyclization can yield a triazole ring. For instance, treatment of a carbohydrazide with an isothiocyanate yields a thiosemicarbazide intermediate, which can then be cyclized in the presence of a base to form a 1,2,4-triazole-3-thione researchgate.net. This highlights a potential multi-step pathway to access triazole systems fused or appended to the bithiophene core. The synthesis of triazoles is of significant interest due to their wide range of pharmacological applications .

Other Reactions Involving the Thiocarbonyl Group

The thiocarbonyl group (C=S) in this compound is a reactive center that can participate in various other chemical transformations beyond the formation of thiazoles and triazoles. The reactivity of the thiocarbonyl group is characterized by its ability to act as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions, leading to the formation of various sulfur-containing heterocyclic systems researchgate.net.

Furthermore, the sulfur atom of the thiocarbonyl group can act as a nucleophile. For example, it can be alkylated to form thioimidate esters, which are versatile intermediates for further synthetic manipulations. The thiocarbonyl group can also undergo oxidative or reductive reactions. For instance, oxidation can lead to the formation of the corresponding carboxamide, while reduction can yield an aminomethyl group. These transformations provide additional avenues for the derivatization of this compound.

Functionalization at the Bithiophene Moiety

The 2,2'-bithiophene (B32781) scaffold is an electron-rich aromatic system, making it susceptible to various functionalization reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These reactions are crucial for extending the conjugation of the system and for introducing a variety of functional groups.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. In 2,2'-bithiophene, the α-positions (5 and 5') are the most reactive sites for electrophilic attack due to the ability of the sulfur atom to stabilize the resulting cationic intermediate (the sigma complex) researchgate.netmasterorganicchemistry.com. The presence of the carbothioamide group at the 5-position will influence the regioselectivity of further substitution. The carbothioamide group is generally considered to be a deactivating group and a meta-director in electrophilic aromatic substitution on a benzene ring. However, in the highly reactive thiophene (B33073) ring system, its electronic effect, coupled with the directing effect of the second thiophene ring, will determine the position of the incoming electrophile.

Common electrophilic aromatic substitution reactions that can be applied to the bithiophene moiety include:

Halogenation: Introduction of bromine or chlorine atoms using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively, using an appropriate acyl or alkyl halide in the presence of a Lewis acid catalyst masterorganicchemistry.com.

The precise location of the substitution on the second thiophene ring will depend on the reaction conditions and the interplay of electronic and steric factors.

Metal-Catalyzed Coupling Reactions (e.g., Stille, Sonogashira for building conjugated systems)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds and are extensively used to synthesize conjugated polymers and oligomers based on thiophene units. To utilize these reactions, the this compound first needs to be functionalized with a suitable group, typically a halogen (e.g., bromine or iodine) or a metal-containing group (e.g., stannane or boronic acid).

Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex wikipedia.orglibretexts.org. For instance, if the this compound is brominated at the 5'-position, the resulting bromo-derivative can be coupled with a variety of organostannanes to introduce new aryl, heteroaryl, or vinyl groups. This reaction is highly tolerant of various functional groups, making it a robust method for elaborating the bithiophene structure acs.orgorganic-chemistry.orgmsu.edu.

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide beilstein-journals.org. Similar to the Stille coupling, a halogenated derivative of this compound can be reacted with a terminal alkyne to introduce an alkynyl substituent. This reaction is particularly valuable for the synthesis of extended π-conjugated systems, as the resulting carbon-carbon triple bond maintains the linearity of the molecular backbone.

The general conditions for these coupling reactions are summarized in the table below.

| Reaction | Typical Substrates | Catalyst | Co-catalyst/Additives | Base | Solvent |

| Stille Coupling | Aryl/vinyl halide or triflate, Organostannane | Pd(0) or Pd(II) complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Often none, but Cu(I) salts can accelerate the reaction | Not always required | THF, DMF, Toluene (B28343) |

| Sonogashira Coupling | Aryl/vinyl halide or triflate, Terminal alkyne | Pd(0) or Pd(II) complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Cu(I) salt (e.g., CuI) | Amine base (e.g., Et₃N, i-Pr₂NH) | THF, DMF, Toluene |

These metal-catalyzed coupling reactions provide a powerful and versatile strategy for the synthesis of complex conjugated molecules derived from this compound, opening up possibilities for the development of new organic electronic materials.

Synthesis of Oligomers and Polymers Incorporating this compound Units

The integration of the this compound moiety into oligomeric and polymeric structures is a specialized area of materials science, driven by the unique electronic and coordination properties of the thioamide group. While direct polymerization of the this compound monomer is not extensively documented, several established polymerization methodologies for thiophene and bithiophene derivatives can be adapted for this purpose. These strategies primarily include electrochemical polymerization, metal-catalyzed cross-coupling reactions, and chemical oxidative polymerization. An alternative and highly viable route involves the post-polymerization modification of precursor polymers.

Electrochemical Polymerization

Electrochemical polymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. researchgate.net The process involves the oxidation of the monomer to form radical cations, which then couple to form oligomers and polymers. For thiophene and 2,2'-bithiophene, polymerization occurs at potentials around 1.0 V to 1.6 V. winona.edu The rate of polymerization and the quality of the resulting film are influenced by factors such as the solvent, electrolyte, temperature, and the applied potential. researchgate.netdtic.mil Introducing a small amount of 2,2'-bithiophene into a thiophene polymerization system can significantly increase the rate of polymer formation and lower the required applied potentials. dtic.mil While specific studies on this compound are scarce, the general principles of electropolymerization of thiophene derivatives would apply. The thioamide group, being an electron-withdrawing group, would be expected to influence the oxidation potential of the monomer.

| Monomer | Supporting Electrolyte | Solvent | Potential Range (V) | Resulting Polymer |

|---|---|---|---|---|

| Thiophene | 0.1 M Lithium Perchlorate | Acetonitrile | -0.2 to 2.0 | Polythiophene |

| 2,2'-Bithiophene | 0.1 M Lithium Perchlorate | Acetonitrile | -0.2 to 1.5 | Poly(2,2'-bithiophene) |

| 3-Methylthiophene | Tetrabutylammonium Hexafluorophosphate (TBAPF6) | Acetonitrile | Not Specified | Poly(3-methylthiophene) |

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki polymerizations, are premier methods for synthesizing well-defined, regioregular conjugated polymers. rug.nlresearchgate.net These reactions involve the coupling of a di-functionalized monomer (e.g., a dibromo- or bis(trimethylstannyl)-substituted bithiophene) with a suitable comonomer.

Stille Coupling: This reaction typically couples an organotin compound with an organohalide. For instance, a 5,5'-bis(trimethylstannyl)-2,2'-bithiophene derivative could be polymerized with a dibromo-aromatic comonomer using a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) and a phosphine ligand. rug.nlmit.edu

Suzuki Coupling: This method involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. ossila.comacs.org

To synthesize a polymer incorporating this compound, a monomer such as 5'-bromo-2,2'-bithiophene-5-carbothioamide could be designed for copolymerization with a diboronic ester comonomer. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high molecular weights and yields. researchgate.net

| Polymerization Method | Monomers | Catalyst System | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Stille Coupling | Functionalized 2,5-di(thiophen-2-yl)-1-H-arylpyrrole, Bis(trimethylstannyl) aryl co-monomer | Pd₂(dba)₃ / Tri(o-tolyl)phosphine | Toluene | 100 |

| Stille Coupling | 5,5'-dibromo-3,3'-difluoro-2,2'-bithiophene, Organotin Comonomer | Not Specified | Not Specified | Not Specified |

| Suzuki Coupling | 5,5'-dibromo-3,3'-difluoro-2,2'-bithiophene, Organoboron Comonomer | Not Specified | Not Specified | Not Specified |

| Microwave-Assisted Stille Coupling | 1,5-dioctoxy-2,6-dibromo-naphthalene, Bithiophene-stannane | Not Specified | Not Specified | Not Specified |

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a straightforward method that uses chemical oxidants, most commonly ferric chloride (FeCl₃), to polymerize thiophene monomers. researchgate.net This technique is capable of producing large quantities of polymer but often results in materials with more structural defects compared to those from cross-coupling methods. The reaction is typically carried out by dispersing the monomer in a solvent and adding the oxidant. researchgate.net The morphology and properties of the resulting polythiophene are dependent on the synthesis method. researchgate.net For a monomer containing a thioamide group, the strong oxidizing conditions could potentially lead to side reactions, requiring careful optimization of the reaction parameters.

| Monomer | Oxidant | Solvent | Key Finding |

|---|---|---|---|

| Thiophene | Ferric Chloride (FeCl₃) | Anhydrous Chloroform | Synthesis of polythiophene in the presence of various surfactants. researchgate.net |

| Thiophene | Ammonium (B1175870) Persulphate | Not Specified (Surfactant-free) | Synthesis of polythiophene nanoparticles. researchgate.net |

| Thiophene-2-carbaldehyde | Hydrochloric Acid (Catalyst) | Methanol | Novel synthesis method using acid catalysis. journalskuwait.org |

Post-Polymerization Modification

Given the potential reactivity of the thioamide group under certain polymerization conditions, a powerful alternative strategy is post-polymerization modification. This approach involves synthesizing a precursor polymer with a more robust functional group, which is then converted to the desired thioamide in a subsequent step.

A common method to create thioamides is through the thionation of an amide using a thionating agent like Lawesson's reagent. chemrxiv.orgchemrxiv.org Therefore, a plausible synthetic route would be:

Synthesis of a Precursor Polymer: A polymer containing a 2,2'-bithiophene-5-carboxamide unit is first synthesized. This could be achieved by polymerizing a corresponding amide-functionalized monomer using the methods described above (e.g., Stille or Suzuki coupling).

Thionation: The resulting polyamide is then treated with Lawesson's reagent to convert the amide carbonyl groups (C=O) into thiocarbonyls (C=S), yielding the target polymer with this compound units. chemrxiv.orgchemrxiv.org

This method avoids exposing the sensitive thioamide functionality to harsh polymerization conditions and allows for precise control over the introduction of the thioamide group. Studies on the thionation of poly(2-ethyl-2-oxazoline) have shown that the degree of thionation can be controlled, which in turn affects the polymer's properties. chemrxiv.orghelsinki.fi A similar approach could be applied to poly(bithiophene-carboxamide) systems.

Coordination Chemistry and Metal Complexation of 2,2 Bithiophene 5 Carbothioamide

Ligand Design Principles for 2,2'-Bithiophene-5-carbothioamide

The design of this compound as a ligand is predicated on the synergistic interplay between its two primary functional components: the carbothioamide group (-CSNH₂) and the 2,2'-bithiophene (B32781) backbone. The carbothioamide moiety is a well-established chelating agent, capable of binding to metal ions in a bidentate fashion through its sulfur and nitrogen donor atoms. This chelation forms a stable five-membered ring with the metal center, a thermodynamically favorable arrangement known as the chelate effect, which enhances the stability of the resulting complex compared to coordination with analogous monodentate ligands. biointerfaceresearch.comresearchgate.net

The bithiophene scaffold serves as a rigid, planar, and electronically active framework. Its planarity can influence the solid-state packing of the metal complexes, potentially promoting π-π stacking interactions that can lead to desirable material properties. rsc.org Furthermore, the conjugated π-system of the bithiophene unit is electronically tunable and can participate in the delocalization of electron density upon metal coordination, influencing the spectroscopic and electrochemical properties of the complex. Thiophene-based ligands are known to form stable and chemically robust metal complexes due to the electronic contributions of the sulfur-containing heterocycle. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a suite of analytical techniques to elucidate their structure and properties.

Coordination Modes of the Carbothioamide Ligand

The carbothioamide group offers several potential coordination modes, but it most commonly acts as a bidentate ligand. Experimental data from related Schiff base and thiosemicarbazone complexes show that coordination typically occurs through the sulfur atom of the thione group and one of the nitrogen atoms. researchgate.netresearchgate.net This (N,S) bidentate chelation is the most anticipated coordination mode for this compound, leading to the formation of a stable five-membered chelate ring.

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., UV-Vis, IR, EPR)

Spectroscopic methods are crucial for confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for the ν(N-H) and ν(C=S) vibrations. Upon complexation, a shift in the ν(C=S) band to a lower frequency is expected, indicating the coordination of the sulfur atom to the metal. researchgate.net Simultaneously, changes in the ν(N-H) stretching frequencies can indicate the involvement of the nitrogen atom in bonding. The appearance of new bands at lower frequencies can be attributed to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds. researchgate.net

| Vibrational Mode | Typical Frequency in Free Ligand (cm⁻¹) | Expected Shift Upon Complexation | Reason for Shift |

| ν(N-H) | 3400 - 3100 | Shift to lower or higher frequency | Involvement of N atom in coordination |

| ν(C=N) | ~1630 | Shift to lower frequency | Coordination of azomethine nitrogen |

| ν(C=S) | 1100 - 1000 | Shift to lower frequency | Coordination of thione sulfur |

| ν(M-N) | 500 - 400 | Appearance of new band | Formation of metal-nitrogen bond |

| ν(M-S) | 400 - 300 | Appearance of new band | Formation of metal-sulfur bond |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand is dominated by π→π* and n→π* transitions associated with the bithiophene and carbothioamide groups. Upon complexation, these bands may shift (bathochromic or hypsochromic shifts) due to the influence of the metal ion on the ligand's electronic structure. More significantly, new bands may appear in the visible region, which are often assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. semanticscholar.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes involving paramagnetic metal ions (e.g., Cu(II), Co(II)), EPR spectroscopy is a powerful tool for probing the metal's coordination environment and the nature of the metal-ligand bond. The g-values and hyperfine coupling constants obtained from the EPR spectrum provide detailed information about the geometry of the complex and the delocalization of the unpaired electron onto the ligand.

Structural Analysis of Coordination Compounds (e.g., X-ray crystallography for coordination geometry)

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and the coordination geometry around the metal center (e.g., square planar, tetrahedral, or octahedral). mdpi.com Structural analysis of related thiophene-based complexes has revealed that the planarity of the ligand can lead to ordered packing in the crystal lattice, often involving π-π stacking interactions. rsc.orgtandfonline.com Such analyses would confirm the bidentate (N,S) coordination of the this compound ligand and reveal how the bithiophene units of adjacent molecules arrange themselves in the solid state.

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes derived from this compound is of significant interest, largely due to the redox-active nature of the bithiophene scaffold. Cyclic voltammetry and other electrochemical techniques can be used to study the redox processes of these complexes. nih.gov

The bithiophene unit can typically undergo oxidation at accessible potentials. The coordination to a metal center is expected to modulate this redox activity. Depending on the nature of the metal and its oxidation state, the observed redox events could be ligand-centered, metal-centered, or a combination of both. For instance, the oxidation potential of the bithiophene moiety may shift upon coordination. Furthermore, the metal ion itself might undergo reversible redox changes (e.g., M(II)/M(III) or M(II)/M(I)), with the stability of different oxidation states being influenced by the coordinating ligand. researchgate.net The ability to tune these electrochemical properties through ligand and metal selection is a key aspect of their potential application in areas like catalysis and molecular electronics. escholarship.org

| Property | Description | Influencing Factors |

| Ligand-Centered Redox | Oxidation or reduction of the bithiophene π-system. | Metal ion's electrophilicity, solvent, supporting electrolyte. |

| Metal-Centered Redox | Change in the oxidation state of the coordinated metal ion (e.g., Fe(II)/Fe(III)). | Coordination geometry, nature of donor atoms (N,S), solvent. |

| Redox Potential Shift | The potential at which redox events occur shifts upon complexation compared to the free ligand. | Strength of the metal-ligand bond, electronic effects of the metal. |

Role of the Bithiophene Scaffold in Metal Complex Stability and Functionality

Stability: As part of a chelating system, the bithiophene scaffold contributes to the pre-organization of the donor atoms for metal binding, which enhances the thermodynamic stability of the complex. researchgate.net The rigidity of the bithiophene unit reduces the entropic penalty upon chelation, further favoring complex formation.

Functionality: The extended π-conjugation of the bithiophene system is central to the electronic properties of the complexes. It provides a pathway for electron delocalization, which is fundamental to the observed spectroscopic and electrochemical behavior. rsc.org This conjugated system can absorb UV or visible light, and the resulting excited states can be modified by the coordinated metal ion, potentially leading to interesting photophysical properties like luminescence. rsc.org The planarity enforced by the scaffold facilitates intermolecular interactions, which can influence the bulk properties of the material, such as charge transport in the solid state. rsc.org The ability of the bithiophene unit to mediate electronic communication makes these complexes promising candidates for applications in molecular electronics and sensor technology.

Applications in Advanced Functional Materials

Organic Electronic Materials

Bithiophene derivatives are extensively used in organic electronics, where their semiconducting properties are harnessed to create lightweight, flexible, and solution-processable devices. The incorporation of amide or imide groups onto the bithiophene backbone can significantly influence the material's energy levels, charge carrier mobility, and stability.

Semiconducting Polymers and Small Molecules

The introduction of amide or imide functionalities to a bithiophene core is a key strategy for developing high-performance semiconducting polymers. These electron-withdrawing groups can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the polymer.

A notable example is the novel electron-deficient building block, [2,2′-Bithiophene]-4,4′-dicarboxamide (BTDCA), which was designed to lower the HOMO energy level of polythiophenes. researchgate.net This modification is beneficial for achieving higher open-circuit voltage in solar cells. researchgate.net Three donor-acceptor (D-A) polymers were synthesized using BTDCA monomers: P(BTDCA66-BT), P(BTDCA44-BT), and P(BTDCA44-TT). researchgate.net These polymers all demonstrated unipolar hole transport properties. researchgate.net

Similarly, polymers based on bithiophene-imide (BTI) have been developed as robust semiconductors. By copolymerizing the BTI unit with varying lengths of donor comonomers (from monothiophene to tetrathiophene), it is possible to systematically tune the charge transport characteristics from n-type (electron-transporting) to p-type (hole-transporting).

Table 1: Properties of BTDCA-Based Semiconducting Polymers

| Polymer | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Band Gap (eV) |

| P(BTDCA66-BT) | -5.51 | -3.20 | 2.31 |

| P(BTDCA44-BT) | -5.50 | -3.23 | 2.27 |

| P(BTDCA44-TT) | -5.41 | -3.37 | 2.04 |

Data sourced from cyclic voltammetry measurements. researchgate.net

Components in Organic Photovoltaic (OPV) Devices

Bithiophene-amide based polymers have shown significant promise as donor materials in organic photovoltaic (OPV), or polymer solar cell (PSC), devices. The lowered HOMO level achieved by incorporating the BTDCA unit leads to a higher open-circuit voltage (Voc), a critical parameter for solar cell efficiency. researchgate.net

When blended with fullerene (PCBM) or non-fullerene (ITIC) acceptors, these polymers achieved high Voc values ranging from 0.81 V to 0.87 V. researchgate.net Specifically, a device fabricated with the P(BTDCA44-TT) polymer as the donor and ITIC as the acceptor yielded a power conversion efficiency (PCE) of up to 4.5%. researchgate.net This performance was a marked improvement over devices using the benchmark polymer P3HT with the same acceptor, which only reached a PCE of 0.92%. researchgate.net

Table 2: Performance of BTDCA-Based Polymer Solar Cells

| Donor Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) |

| P(BTDCA44-TT) | ITIC | 0.81 | 10.3 | 54.0 | 4.5 |

| P(BTDCA44-BT) | ITIC | 0.87 | 3.5 | 45.0 | 1.4 |

| P(BTDCA44-TT) | PCBM | 0.82 | 6.5 | 55.0 | 2.9 |

Performance measured under AM 1.5G illumination (100 mW cm⁻²). researchgate.net

Application in Organic Field-Effect Transistors (OFETs)

The same structural features that make bithiophene-amide and -imide polymers suitable for OPVs also lend themselves to applications in organic field-effect transistors (OFETs). OFETs are essential components for logic circuits, displays, and sensors. The charge carrier mobility (µ) is a key metric for OFET performance.

Polymers based on BTDCA have been successfully integrated into bottom-gate, bottom-contact OFETs, exhibiting hole mobilities in the range of 10⁻⁴ to 10⁻² cm² V⁻¹ s⁻¹. The highest mobility was achieved by the polymer P(BTDCA44-BT), which reached up to 1.43 × 10⁻² cm² V⁻¹ s⁻¹. researchgate.net Furthermore, a new azine polymer, poly(4,4′-didodecyl-2,2′-bithiophene-azine) (PDDBTA), has also been used as a p-channel material in OFETs, showing hole mobilities as high as 4.1 × 10⁻² cm² V⁻¹ s⁻¹. rsc.orgresearchgate.net

Role in Organic Light-Emitting Diodes (OLEDs)

While the primary research for BTDCA-based polymers has focused on OFETs and OPVs, the broader class of bithiophene derivatives serves as a crucial building block for materials used in organic light-emitting diodes (OLEDs). The rigid, conjugated structure of the bithiophene unit can be incorporated into host materials or emitters to enhance charge transport and tune emission colors. For example, 2,2'-Bithiophene-5-carbaldehyde, a related compound, is used as a precursor for synthesizing materials for OLEDs, contributing to improved device stability and performance.

Optoelectronic Materials

The optoelectronic properties of bithiophene derivatives, which govern how they interact with light, are central to their function. These properties can be tailored by chemical design, making them suitable for applications like fluorescent probes.

Fluorescent Dyes and Probes

Bithiophene derivatives often exhibit fluorescence, emitting light after absorbing it at a higher energy. The introduction of different functional groups can shift the absorption and emission wavelengths. A study on a series of donor-acceptor systems based on a 2,2′-bi[3,2-b]thienothiophene donor block showed that adding electron-withdrawing groups led to a red shift in the main absorption band. nih.gov These systems displayed emission in the green region of the spectrum. nih.gov Such tunable fluorescence makes bithiophene derivatives candidates for use as fluorescent dyes and probes in various sensing and imaging applications.

Integration into Dye-Sensitized Solar Cells (DSSCs) (for related chromophores)

No studies were found that investigate the use of 2,2'-Bithiophene-5-carbothioamide as a sensitizer (B1316253) or component in dye-sensitized solar cells. The field extensively explores various organic dyes based on thiophene (B33073) and bithiophene backbones, where different anchoring and functional groups are utilized to optimize performance. nih.govias.ac.incase.eduresearchgate.netresearchgate.netscilit.com The potential of the carbothioamide group in this context remains unexplored in the available literature.

Electrochromic Devices

The application of This compound in electrochromic devices is not documented in the public domain. Thiophene-based polymers are a cornerstone of electrochromic material research due to their ability to change color upon electrochemical doping. pku.edu.cnnih.govresearchgate.netresearchgate.netresearchgate.netrsc.org However, the specific contribution and performance of the monomer this compound in such systems have not been reported.

Supercapacitor Electrode Materials

Similarly, there is no information regarding the use of This compound as a material for supercapacitor electrodes. While conducting polymers derived from thiophenes are investigated for their charge storage capabilities, the role of this specific monomer is not described in the reviewed literature. nih.govbohrium.comrsc.orgmdpi.com

Structure Property Relationships in 2,2 Bithiophene 5 Carbothioamide Systems

Influence of Substituents on Electronic Band Gaps and Optical Properties

The electronic and optical properties of 2,2'-bithiophene (B32781) systems are profoundly influenced by the nature and position of substituents on the thiophene (B33073) rings. The carbothioamide group on 2,2'-Bithiophene-5-carbothioamide, along with other potential modifications, can be used to precisely tune the material's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This tuning directly impacts the electronic band gap and the material's interaction with light.

This substituent effect directly translates to changes in optical properties. A smaller band gap generally results in a red-shift (a shift to longer wavelengths) in the material's absorption and emission spectra. acs.org Research has shown that for substituted bithiophene co-oligomers, the maximum absorption wavelength (λ-max) can be shifted from 318.2 nm in an unsubstituted compound to over 404 nm with certain substituents. ajchem-a.comajchem-a.com This demonstrates a powerful method for controlling the color and light-harvesting capabilities of the material. Sterically demanding substituents can also induce a twist in the conjugated backbone, which may increase the HOMO-LUMO gap. acs.org

The carbothioamide group (-CSNH2) itself is considered moderately electron-withdrawing. Its presence on the 2,2'-bithiophene core helps to lower the LUMO level, contributing to the intrinsic electronic properties of the molecule. Further substitution on other positions of the bithiophene rings would provide additional means to fine-tune the band gap and optical absorption for specific device requirements.

Table 1: Effect of Substituents on Electronic Properties of Bithiophene Systems This table illustrates the general principles of how different substituents affect the band gap and maximum absorption wavelength in bithiophene-based compounds, based on data from related systems.

| Substituent Group | Substituent Nature | Effect on Band Gap (Eg) | Effect on Max. Absorption (λ-max) |

| -H (Unsubstituted) | Neutral | Baseline | Baseline (e.g., 318.2 nm) ajchem-a.com |

| -F, -I | Electron-Withdrawing | Decrease (e.g., from 3.90 eV to 3.70 eV) ajchem-a.com | Red-shift (Bathochromic shift) ajchem-a.com |

| -NO2 | Strongly Electron-Withdrawing | Significant Decrease (e.g., to 3.12 eV) ajchem-a.com | Significant Red-shift (e.g., to 404.2 nm) ajchem-a.com |

| -OCH3 | Electron-Donating | Decrease | Red-shift acs.org |

Note: The data is derived from theoretical studies on bithiophene-bipyridine systems and serves to illustrate the general trend of substituent effects.

Impact of Molecular Architecture and Conjugation Length on Charge Transport

Charge transport in organic semiconducting materials like this compound is critically dependent on both the intramolecular and intermolecular arrangement of the molecules. The molecular architecture and the extent of π-conjugation are key determinants of charge carrier mobility.

The π-conjugated system, formed by the alternating single and double bonds along the bithiophene backbone, acts as a "molecular wire" for electrons or holes to move along. Extending this conjugation length, for instance by moving from a bithiophene to a terthiophene or longer oligothiophene, generally enhances charge transport. acs.org An increase in conjugation leads to greater delocalization of the frontier molecular orbitals, which typically results in higher charge mobility. researchgate.net However, this effect is not limitless; in some systems, the dominant charge-transport path can shift from intramolecular to intermolecular as conjugation increases significantly. researchgate.net

For this compound, the bithiophene unit provides the fundamental conjugated path. The ability of the two thiophene rings to adopt a coplanar conformation is vital. The carbothioamide group can influence intermolecular packing through potential hydrogen bonding, which could be leveraged to create ordered domains favorable for charge transport.

Correlation between Molecular Conformation and Material Performance

The performance of a material based on this compound is intrinsically linked to its molecular conformation. In bithiophene systems, the most significant conformational variable is the dihedral angle between the two thiophene rings. This angle dictates the degree of π-orbital overlap between the rings, which in turn governs the electronic and optical properties of the molecule.

A smaller dihedral angle, corresponding to a more planar conformation, allows for maximum π-electron delocalization across the bithiophene backbone. acs.org This enhanced delocalization leads to a smaller band gap, red-shifted optical absorption, and improved charge transport capabilities. acs.org Conversely, a large twist between the rings disrupts the π-conjugation, effectively isolating the two thiophene units, which increases the band gap and hinders charge mobility.

Studies have shown that molecular conformation can be controlled with atomic precision. For example, synthesizing bithiophenes with cyclic side-chains of varying sizes can define the movable range of the dihedral angle, thereby fine-tuning the material's photophysical properties. nih.gov In other cases, intramolecular noncovalent interactions, such as S···O or H-bonding, can lock the molecule into a highly coplanar conformation. acs.org It has also been demonstrated that the conformation of a molecule can be reversibly switched on a surface using voltage pulses from an STM tip, leading to measurable shifts in its electronic resonances. nih.gov

The performance of devices made from these materials is a direct consequence of this conformational control. A planar conformation that encourages strong intermolecular π-π stacking is essential for efficient charge transport in organic field-effect transistors (OFETs). nih.gov Therefore, understanding and controlling the conformational preferences of this compound is a critical step in optimizing its performance in electronic applications.

Rational Design Principles for Tailoring Material Properties

The rational design of materials based on the this compound framework involves a systematic approach to manipulate its structure to achieve desired electronic, optical, and charge transport properties. wiley.com This process relies on the structure-property relationships discussed in the preceding sections.

Key design principles include:

Substituent Engineering : The electronic properties can be precisely tuned by attaching electron-donating or electron-withdrawing groups to the bithiophene core. mdpi.com This allows for the adjustment of HOMO/LUMO energy levels to control the band gap and optimize performance in devices like solar cells or transistors. ajchem-a.comajchem-a.com The carbothioamide group serves as a starting point, and further functionalization can refine these properties.

Control of Conjugation Length : The extent of the π-conjugated system can be systematically varied. Increasing the number of thiophene units (e.g., moving to terthiophenes or quaterthiophenes) can lower the band gap and often improve charge mobility. researchgate.netresearchgate.net This strategy must be balanced, as solubility and processability can decrease with very long oligomers.

Enforcing Planarity and Controlling Conformation : A planar molecular backbone is crucial for effective conjugation and intermolecular π-π stacking. acs.org Design strategies to achieve this include introducing intramolecular hydrogen bonds or other noncovalent interactions that lock the conformation. acs.org The use of specific side chains can also restrict the rotation of the thiophene rings, controlling the dihedral angle and, consequently, the electronic properties. nih.gov

Optimizing Intermolecular Interactions and Morphology : Beyond the single molecule, the collective arrangement or morphology of the material is critical. Design choices should promote self-assembly into well-ordered domains. ornl.govrsc.org The carbothioamide group in this compound could be exploited to induce favorable packing through hydrogen bonding, enhancing intermolecular charge transport. acs.org

Computational Co-design : Utilizing theoretical calculations, such as Density Functional Theory (DFT), allows for the prediction of electronic and optical properties before undertaking complex synthesis. acs.orgmdpi.com This computational screening enables a more targeted and efficient approach to designing novel materials with tailored characteristics. acs.org

By applying these principles, new derivatives of this compound can be designed to meet the specific demands of advanced optoelectronic applications.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways